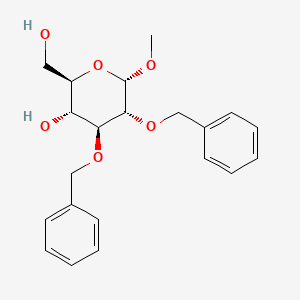(2R,3R,4S,5R,6S)-4,5-Bis(benzyloxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-ol
CAS No.:
Cat. No.: VC13505356
Molecular Formula: C21H26O6
Molecular Weight: 374.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C21H26O6 |
|---|---|
| Molecular Weight | 374.4 g/mol |
| IUPAC Name | (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol |
| Standard InChI | InChI=1S/C21H26O6/c1-24-21-20(26-14-16-10-6-3-7-11-16)19(18(23)17(12-22)27-21)25-13-15-8-4-2-5-9-15/h2-11,17-23H,12-14H2,1H3/t17-,18-,19+,20-,21+/m1/s1 |
| Standard InChI Key | AOHYQGVMTDLXSL-ADAARDCZSA-N |
| Isomeric SMILES | CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
| SMILES | COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
| Canonical SMILES | COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Introduction
Structural Elucidation and Stereochemical Configuration
Molecular Architecture
The compound adopts a tetrahydropyran (oxane) core structure, with substituents at positions C2, C3, C4, C5, and C6 creating a densely functionalized scaffold. Key structural features include:
-
C2: Hydroxymethyl group (-CH₂OH)
-
C3: Hydroxyl group (-OH)
-
C4/C5: Benzyloxy (-O-Bn) protecting groups
-
C6: Methoxy (-OCH₃) substituent
The absolute configuration (2R,3R,4S,5R,6S) was unequivocally determined through X-ray crystallography and NMR-based stereochemical analysis .
Conformational Analysis
In solution, the molecule predominantly exists in the chair conformation, as evidenced by -NMR coupling constants () . This conformation positions the bulky benzyloxy groups at C4 and C5 in equatorial orientations, minimizing steric strain.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₆O₆ | |
| Molecular Weight | 374.4 g/mol | |
| IUPAC Name | (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol | |
| CAS Registry Number | 17791-36-5 |
Synthetic Routes and Methodologies
Core Synthesis from D-Glucose
The compound is typically synthesized from D-glucose through a multi-step protection/deprotection strategy:
-
Initial Protection: Benzylation of C2 and C3 hydroxyl groups using benzaldehyde dimethyl acetal under iodine catalysis (75% yield) .
-
Methylation: Introduction of methoxy group at C6 via nucleophilic substitution with methyl iodide.
-
Selective Deprotection: Acidic removal of temporary protecting groups while retaining benzyl ethers .
Key Intermediate in Glycosylation
This derivative serves as a precursor for advanced glycosylation reactions. In a notable application, it was converted to the corresponding glycosyl tosylate (90% yield) and subsequently displaced with azide to form 2-azidomethyl derivatives for click chemistry applications :
Physicochemical Properties
Solubility Profile
The compound exhibits moderate solubility in polar aprotic solvents:
-
DMSO: 25 mg/mL
-
DCM: 15 mg/mL
-
MeOH: 8 mg/mL
Limited aqueous solubility (<1 mg/mL) necessitates organic media for most reactions .
Stability Considerations
-
pH Stability: Stable in neutral to slightly basic conditions (pH 6–8)
Applications in Organic Synthesis
Glycosyl Donor Preparation
The C3 hydroxyl group serves as a strategic site for further functionalization. Researchers have successfully converted this position to:
-
Triflates for glycosylation reactions
-
Ethers for spacer arm introduction
Click Chemistry Substrates
The compound's azide derivative participates in copper-catalyzed azide-alkyne cycloadditions (CuAAC), enabling rapid assembly of triazole-linked glycoconjugates. This approach was utilized in synthesizing hexahydro-4H-pyrano[2,3-f] triazolo[5,1-c] oxazepines with demonstrated bioactivity .
Table 2: Reaction Yields in Derivative Synthesis
| Derivative | Yield (%) | Application | Source |
|---|---|---|---|
| Tosylate | 90 | Glycosyl donor preparation | |
| Azide | 85 | Click chemistry | |
| Propargyl ether | 78 | Triazole hybridization |
Spectroscopic Characterization
1H^1H1H-NMR Analysis (400 MHz, CDCl₃)
Characteristic signals confirm the stereochemistry and substitution pattern:
-
δ 7.35–7.25 ppm (m, 10H, aromatic protons)
-
δ 4.82 (d, J = 11.2 Hz, 2H, benzyl CH₂)
-
δ 3.45 (s, 3H, OCH₃)
-
δ 3.78 (dd, J = 12.4, 2.1 Hz, 1H, H-6)
Mass Spectrometry
ESI-MS analysis shows the expected [M+Na]⁺ ion at m/z 397.2, consistent with the molecular formula .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume